

An In-depth Technical Guide to the Molecular Structure of 3-Methylheptanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-Methylheptanenitrile**. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this aliphatic nitrile.

Molecular Identity and Structure

3-Methylheptanenitrile is a branched-chain aliphatic nitrile with the molecular formula C8H15N. Its structure consists of a seven-carbon heptane backbone with a methyl group substituted at the third carbon and a nitrile functional group at the terminus of a two-carbon chain attached to the third carbon.

Table 1: Chemical Identifiers for 3-Methylheptanenitrile



Identifier	Value	Source
IUPAC Name	3-methylheptanenitrile	[1]
Molecular Formula	C8H15N	[1][2]
Molecular Weight	125.21 g/mol	[1][2]
CAS Number	75854-65-8 (for the racemic mixture)	[1]
Canonical SMILES	CCCC(C)CC#N	[1]
InChI	InChI=1S/C8H15N/c1-3-4-5- 8(2)6-7-9/h8H,3-6H2,1-2H3	[1]
InChIKey	FNVNYWLQBGDZSC- UHFFFAOYSA-N	[1]

Physicochemical Properties

Experimental data on the physicochemical properties of **3-Methylheptanenitrile** is limited in publicly available literature. The data presented below are primarily computed values from reputable chemical databases. These values provide estimations and should be confirmed by experimental analysis for critical applications.

Table 2: Computed Physicochemical Properties of 3-Methylheptanenitrile



Property	Value	Source
XLogP3-AA (Octanol-Water Partition Coefficient)	2.9	[1][2]
Hydrogen Bond Donor Count	0	[1][2]
Hydrogen Bond Acceptor Count	1	[1][2]
Rotatable Bond Count	4	[1][2]
Exact Mass	125.120449483 u	[1][2]
Topological Polar Surface Area	23.8 Ų	[1][2]
Heavy Atom Count	9	[1]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for **3-Methylheptanenitrile** are not readily available. However, based on the known spectroscopic properties of aliphatic nitriles, the following characteristics can be predicted.[2][3][4]

Infrared (IR) Spectroscopy: A sharp and intense absorption band characteristic of the C≡N stretching vibration is expected in the region of 2240-2260 cm⁻¹.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be complex due to the chirality at the C3 position. Key expected signals include:

- A triplet corresponding to the terminal methyl group (C7) protons.
- A doublet for the methyl group protons at the C3 position.
- Multiplets for the methylene and methine protons along the carbon chain. The protons on the carbon adjacent to the nitrile group (C2) are expected to appear in the 2-3 ppm region.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is expected to show distinct signals for each of the eight carbon atoms. The nitrile carbon (C1) would appear in the region of 115-125 ppm.[3]



Mass Spectrometry: The molecular ion peak (M+) at m/z = 125 may be weak or absent. Common fragmentation patterns for aliphatic nitriles include the loss of an alpha-hydrogen to give an M-1 peak and cleavage of the C-C bonds adjacent to the nitrile group.[2]

Synthesis Protocol

A detailed experimental protocol for the direct synthesis of **3-Methylheptanenitrile** is not explicitly available in the reviewed literature. However, a multi-step synthesis of a closely related precursor, 2-amino-3-methylheptanoic acid, has been described, which involves the formation of a nitrile intermediate, 2-((diphenylmethylene)amino)-**3-methylheptanenitrile**.[5][6] [7] This procedure provides a valuable reference for the synthesis of similar structures.

Experimental Protocol: Synthesis of 2-((diphenylmethylene)amino)-**3-methylheptanenitrile**[6] [7]

Materials:

- N-(diphenylmethylene)aminoacetonitrile
- 2-Bromohexane
- Lithium diisopropylamide (LDA)
- Tetrahydrofuran (THF)
- Saturated aqueous NH₄Cl
- Anhydrous Na₂SO₄
- Petroleum ether
- Ethyl acetate (EtOAc)

Procedure:

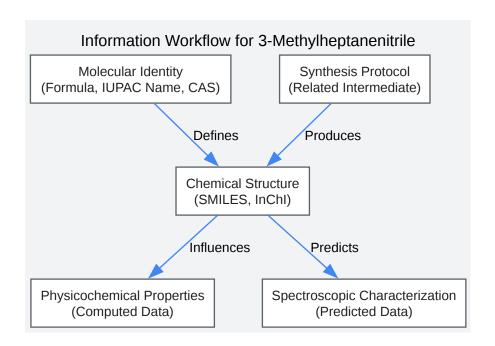
• To a solution of N-(diphenylmethylene)aminoacetonitrile (1.1 g, 5 mmol) in 30 mL of THF in a three-neck glass flask, add LDA (3 mL, 6 mmol) and stir for 5 minutes.



- Slowly add 2-bromohexane (0.74 mL) to the mixture under a nitrogen atmosphere at 0 °C.
- Stir the reaction mixture for 30 hours at room temperature.
- Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.
- Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain the yellow-green oil product of 2-((diphenylmethylene)amino)-3-methylheptanenitrile.

Logical Relationship of Information

The following diagram illustrates the logical flow of information presented in this guide, from basic molecular identification to its synthesis.



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Caption: Logical workflow of **3-Methylheptanenitrile** information.

Relevance in Drug Development



While direct applications of **3-Methylheptanenitrile** in drug development were not identified in the surveyed literature, its structural motifs are of interest. Aliphatic nitriles can serve as versatile intermediates in organic synthesis, allowing for their conversion into various functional groups such as amines, carboxylic acids, and amides, which are prevalent in pharmacologically active molecules. The lipophilic alkyl chain and the polar nitrile group give the molecule a specific physicochemical profile that could be explored in the design of new chemical entities. The synthesis of amino acid derivatives from related nitrile intermediates suggests a potential pathway for creating novel unnatural amino acids for peptide-based drug discovery.[5][6][7]

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